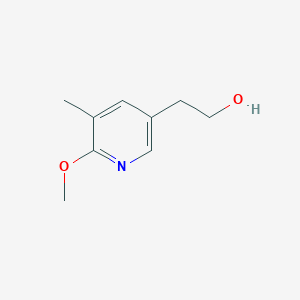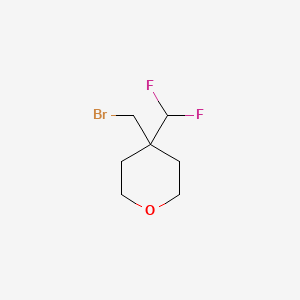
methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered heterocyclic aromatic organic compound, which is known for its biological activity and presence in various natural products
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate can be achieved through several methods. One common approach involves the reaction of pyrrole with glyoxylic acid methyl ester under acidic conditions. The reaction typically proceeds as follows:
- Pyrrole is reacted with glyoxylic acid methyl ester in the presence of a strong acid catalyst such as hydrochloric acid.
- The reaction mixture is heated to reflux, allowing the formation of the desired product.
- The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate.
Reduction: The ester group can be reduced to an alcohol, yielding 2-hydroxy-2-(1H-pyrrol-2-yl)ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate.
Reduction: 2-Hydroxy-2-(1H-pyrrol-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrrole derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups in the compound allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate can be compared with other similar compounds such as:
Methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate: This compound is an oxidized form and has different reactivity and applications.
2-Hydroxy-2-(1H-pyrrol-2-yl)ethanol: This reduced form has distinct properties and uses in organic synthesis.
1-(1H-Pyrrol-2-yl)ethanone: Another pyrrole derivative with a ketone functional group, used in different chemical reactions and applications.
属性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC 名称 |
methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate |
InChI |
InChI=1S/C7H9NO3/c1-11-7(10)6(9)5-3-2-4-8-5/h2-4,6,8-9H,1H3 |
InChI 键 |
CQXJKZWDMIUILY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C1=CC=CN1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



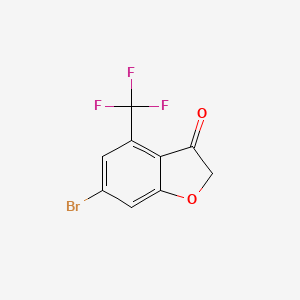
![2-[4-(Trifluoromethoxy)phenyl]propanal](/img/structure/B13619046.png)

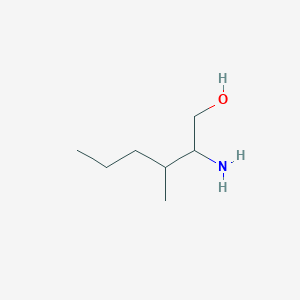
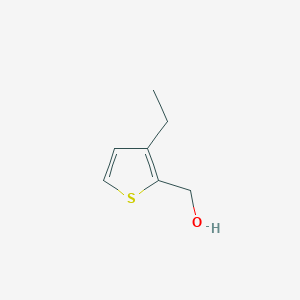
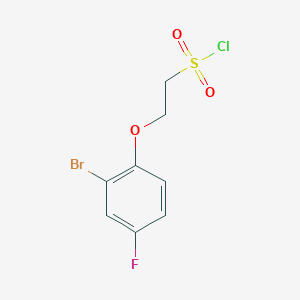
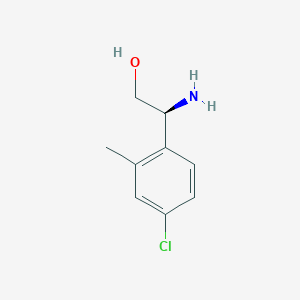
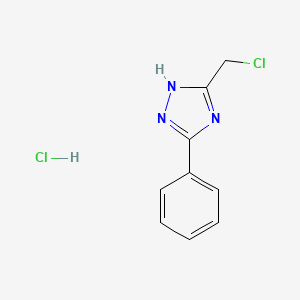

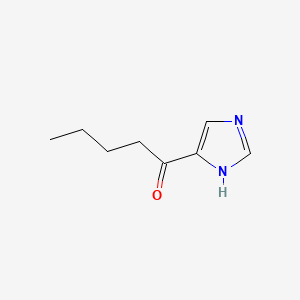
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13619116.png)
